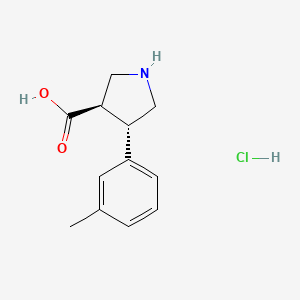

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

CAS No.: 1049976-06-8

Cat. No.: VC3391162

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049976-06-8 |

|---|---|

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | (3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 |

| Standard InChI Key | POLHJHNHHYTABE-DHXVBOOMSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl |

| SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl is known by several synonyms in scientific literature and commercial catalogs. The compound's systematic IUPAC name is (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride . This nomenclature specifically identifies the stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring.

The compound is primarily identified by the following registry numbers and identifiers:

Structural Features

The molecule consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a m-tolyl (3-methylphenyl) group at the 4-position. The "trans" designation indicates that these substituents are on opposite sides of the pyrrolidine ring plane. The compound exists as a hydrochloride salt, which affects its solubility and other physical properties.

The stereochemical configuration is specifically defined as (3S,4R), indicating the absolute configuration at these chiral centers . The molecular structure comprises:

-

A five-membered pyrrolidine ring with a secondary amine

-

A carboxylic acid functional group

-

A meta-substituted toluene ring (m-tolyl group)

-

Hydrochloride salt formation at the nitrogen atom

Physical and Chemical Properties

Basic Properties

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl exhibits distinctive physical and chemical properties that are important for its handling, storage, and applications in synthesis.

The difference in reported molecular weights (241.71 vs. 205.25 g/mol) is attributable to whether the hydrochloride salt is included in the calculation. The free base has a molecular weight of 205.25 g/mol, while the hydrochloride salt adds approximately 36.46 g/mol, resulting in the total 241.71 g/mol .

Spectroscopic Properties

While specific spectroscopic data is limited in the available sources, the compound can be characterized using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

X-ray crystallography (for solid-state structure)

These methods would confirm the trans configuration and provide detailed structural information about the compound.

| Classification | Description |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |

The hazard statements indicate that the compound is:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

| Supplier | Location | Contact Information |

|---|---|---|

| TRC | Not specified | Product number: B400430 |

| AK Scientific | Not specified | Product number: 7806AH |

| American Custom Chemicals Corporation | United States | Product code: CCH0000186 |

| Alchem Pharmtech, Inc. | United States | Tel: 8485655694 |

| BOC Sciences | United States | Tel: 16314854226 |

| Nextpeptide Inc | China | Tel: +86-0571-81612335 |

| Amadis Chemical Company Limited | China | Tel: 571-89925085 |

| Chembest Research Laboratories Limited | China | Tel: +86-21-20908456 |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | Tel: 86-574-27787657 |

| Shanghai GL Peptide Ltd. | China | Tel: +86-21-61263340 |

| Binhai gill polypeptide co. LTD | China | Tel: 021-61263389 |

This diversity of suppliers indicates the compound's commercial relevance in chemical research and synthesis applications .

| Supplier | Product Description | Quantity | Price (USD) | Updated Date |

|---|---|---|---|---|

| TRC | trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylicAcid | 10mg | $45 | 2021-12-16 |

| AK Scientific | trans-4-(m-Tolyl)pyrrolidine-3-carboxylicacidhydrochloride | 250mg | $225 | 2021-12-16 |

| American Custom Chemicals | TRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00% | 1g | $1,033.73 | 2021-12-16 |

| American Custom Chemicals | TRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00% | 5g | $1,899.98 | 2021-12-16 |

| American Custom Chemicals | TRANS-4-M-TOLYLPYRROLIDINE-3-CARBOXYLIC ACID 95.00% | 25g | $3,805.73 | 2021-12-16 |

This pricing structure reflects the specialized nature of the compound and its likely use in research applications rather than bulk industrial processes. The cost per gram decreases significantly with larger quantities, following typical chemical supply economics .

Synthetic Routes and Preparation

Stereochemical Considerations

The (3S,4R) stereochemistry is a critical aspect of this compound. The trans configuration refers to the relative positions of the carboxylic acid and m-tolyl groups on the pyrrolidine ring, while the absolute stereochemistry (3S,4R) defines the specific three-dimensional arrangement of these groups. Modern synthetic approaches would likely employ chiral catalysts or chiral auxiliaries to achieve this specific stereochemical outcome.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume